molecular formula C17H28N2O3 B4535530 6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4535530
M. Wt: 308.4 g/mol
InChI Key: BAMWJNATTMIQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a piperidine ring, a cyclohexene ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexene ring. Common synthetic routes include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through Diels-Alder reactions or other cycloaddition reactions.

    Coupling Reactions: The piperidine and cyclohexene rings are then coupled using carbamoylation reactions, often involving reagents like carbonyldiimidazole (CDI) or phosgene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexane derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Chemistry: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The cyclohexene ring provides structural rigidity, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine alkaloids share the piperidine ring structure.

    Cyclohexene Derivatives: Compounds like cyclohexene carboxylic acids and cyclohexene amides share the cyclohexene ring structure.

Uniqueness

6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to the combination of the piperidine and cyclohexene rings, along with the specific functional groups that allow for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

6-[(1-ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-4-19-7-5-13(6-8-19)18-16(20)14-9-11(2)12(3)10-15(14)17(21)22/h13-15H,4-10H2,1-3H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMWJNATTMIQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2CC(=C(CC2C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-[(1-Ethylpiperidin-4-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

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